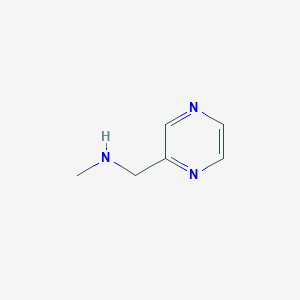

Methyl-pyrazin-2-ylmethyl-amine

説明

Contextualization within Pyrazine (B50134) Chemistry and Amine-Containing Heterocycles

Pyrazine is a six-membered aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 4. nih.govwikipedia.org This arrangement makes the pyrazine ring less basic than other nitrogen-containing heterocycles like pyridine (B92270) and pyrimidine. wikipedia.orglibretexts.org The pyrazine structure is found in numerous natural and synthetic compounds and is a key area of research in medicinal chemistry. mdpi.comnih.gov Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. nih.govmdpi.comresearchgate.net

The presence of nitrogen atoms in the ring, which can form hydrogen bonds and accept electrons, enhances the binding capabilities of pyrazine-containing molecules to biological targets compared to simple hydrocarbons. nih.gov Heterocyclic amines, which include compounds like (Pyrazin-2-yl)methanamine, are a class of organic compounds where an amine group is attached to a heterocyclic ring system. The combination of the pyrazine ring's aromaticity and the amine group's basicity and nucleophilicity gives (Pyrazin-2-yl)methanamine distinct chemical properties that are exploited in organic synthesis. cymitquimica.com

Significance as a Privileged Scaffold in Medicinal Chemistry

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. tandfonline.comnih.gov Heterocyclic compounds, particularly those containing nitrogen, are frequently identified as privileged structures. nih.gov The pyrazine nucleus is considered one such scaffold due to its widespread presence in biologically active compounds and approved drugs. mdpi.comnih.gov

The versatility of the pyrazine ring allows for structural modifications that can lead to compounds with enhanced potency and selectivity for various therapeutic targets. nih.gov Pyrazine derivatives have been successfully developed into drugs for a range of diseases, underscoring the importance of this scaffold in drug discovery. mdpi.com The ability to functionalize the pyrazine core, as seen in (Pyrazin-2-yl)methanamine, allows chemists to synthesize libraries of compounds for screening against different diseases, including various forms of cancer. nih.govnih.gov

Overview of Research Trajectories for Methyl-pyrazin-2-ylmethyl-amine and Related Pyrazine Derivatives

Research involving pyrazine derivatives is a dynamic and expanding field, with significant focus on pharmaceutical and materials science applications. marketresearchintellect.com A primary research trajectory is the synthesis of novel anticancer agents. nih.gov Studies from 2010 to 2024 have highlighted the chemical diversity and mechanisms of action of various pyrazine derivatives as potential cancer therapies. nih.gov

(Pyrazin-2-yl)methanamine, also known as 2-(Aminomethyl)pyrazine, serves as a key synthetic intermediate in this research. For instance, it is used in the preparation of pyrazolo[4,3-c]pyridinediones, which are being investigated as inhibitors of NADPH oxidase 4 for treating conditions like idiopathic pulmonary fibrosis. chemicalbook.com It is also used to create pyrazolyl-indoles designed to inhibit T-cell kinases. chemicalbook.com

Furthermore, research is exploring the development of greener and more efficient synthesis methods for pyrazine derivatives. nih.gov This includes enzymatic synthesis and continuous-flow reactions to produce pyrazinamide (B1679903) derivatives, which are important in clinical therapy. nih.gov The ongoing investigation into pyrazine compounds is expected to lead to the discovery of new therapeutic agents and innovative chemical applications. marketresearchintellect.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-methyl-1-pyrazin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-7-4-6-5-8-2-3-9-6/h2-3,5,7H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLXKLMQYQPDPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587926 | |

| Record name | N-Methyl-1-(pyrazin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120739-79-9 | |

| Record name | N-Methyl-1-(pyrazin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-1-(2-pyrazinyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for Methyl Pyrazin 2 Ylmethyl Amine and Its Precursors

Established Synthetic Routes to Pyrazin-2-ylmethanamine Precursors

The synthesis of the essential precursor, pyrazin-2-ylmethanamine, can be approached from several starting materials, each with distinct advantages and challenges. The primary routes involve the chemical modification of pyrazine (B50134) carboxylic acid derivatives, the functionalization of 2-methylpyrazine (B48319), and the condensation reaction of malonamide (B141969) with methylglyoxal (B44143).

Synthesis from Pyrazine Carboxylic Acid Derivatives

Pyrazine-2-carboxylic acid and its derivatives serve as versatile starting points for the synthesis of pyrazin-2-ylmethanamine. These methods typically involve the conversion of the carboxylic acid functionality into an amine group.

One common strategy is the multi-step conversion of pyrazine-2-carboxylic acid. This can involve an initial esterification followed by amidation to form pyrazine-2-carboxamide. Subsequent reduction of the amide, often with powerful reducing agents like lithium aluminum hydride (LiAlH₄), yields the desired pyrazin-2-ylmethanamine. libretexts.org

Alternatively, a Curtius rearrangement provides a pathway from pyrazine-2-carboxylic acid. In this method, the carboxylic acid is first converted to an acyl azide (B81097), typically via the corresponding acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA). The acyl azide then undergoes a thermal or photochemical rearrangement to an isocyanate, which is subsequently hydrolyzed to furnish the primary amine, pyrazin-2-ylmethanamine.

Approaches Utilizing 2-Methylpyrazine

2-Methylpyrazine offers a different synthetic approach, where the methyl group is functionalized to introduce the amine. This typically involves a halogenation of the methyl group, followed by a nucleophilic substitution.

The process can begin with the oxidation of 2-methylpyrazine to its N-oxide. This activates the methyl group for subsequent reactions. For instance, treatment of 2,5-dimethylpyrazine-1-oxide with acetic anhydride (B1165640) can lead to the formation of 2-acetoxymethyl-5-methylpyrazine. youtube.com A similar transformation on 2-methylpyrazine N-oxide would yield 2-acetoxymethylpyrazine. This intermediate can then be hydrolyzed to 2-pyrazinylethanol, which can be converted to 2-(chloromethyl)pyrazine. Finally, reaction with an amine source, such as ammonia, would produce pyrazin-2-ylmethanamine.

Direct radical halogenation of the methyl group on 2-methylpyrazine is another possibility, though it can sometimes lead to a mixture of products and may require specific conditions to achieve high selectivity.

Methods Involving Malonamide and Methylglyoxal

A foundational approach to building the pyrazine ring itself involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. For the synthesis of pyrazine precursors, methylglyoxal can be reacted with 2-aminomalonamide. youtube.com

This reaction, typically carried out in an alkaline solution, leads to the formation of 3-hydroxy-5-methylpyrazine-2-carboxamide. youtube.com While this specific product would require further steps to be converted to pyrazin-2-ylmethanamine (such as decarboxylation, dehydroxylation, and conversion of the amide), this method highlights a fundamental route to constructing substituted pyrazines from acyclic precursors. A variation of this condensation using different starting materials can be tailored to produce other pyrazine derivatives that can then be converted to the desired amine.

Synthesis of Methyl-pyrazin-2-ylmethyl-amine via N-Alkylation of Pyrazin-2-ylmethanamine

The final step in the synthesis of this compound is the selective methylation of the primary amine group of pyrazin-2-ylmethanamine. Achieving mono-alkylation while avoiding over-alkylation to the tertiary amine is the principal challenge.

Reaction Conditions and Reagents

Several methods are available for the N-methylation of primary amines. One of the most common and direct methods is reductive amination . This one-pot reaction involves treating pyrazin-2-ylmethanamine with formaldehyde (B43269) in the presence of a reducing agent. libretexts.org The initial reaction between the amine and formaldehyde forms a Schiff base (iminium ion), which is then immediately reduced to the secondary amine.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH). libretexts.org The choice of reducing agent can be critical; for instance, NaBH₃CN is particularly effective for reductive aminations because it is selective for the iminium ion over the carbonyl starting material.

Another widely used method is direct N-alkylation with a methylating agent , such as methyl iodide or dimethyl sulfate. This reaction is typically performed in the presence of a base to neutralize the acid generated. However, this method carries a high risk of over-alkylation, as the product, a secondary amine, is often more nucleophilic than the starting primary amine.

The Eschweiler-Clarke reaction offers a classic method for methylating primary amines. This reaction uses a mixture of formic acid and formaldehyde. The amine and formaldehyde react to form an iminium ion, which is then reduced by formate (B1220265) (from formic acid). A key advantage of this method is that it typically stops at the tertiary amine if a primary amine is used, but for producing a secondary amine, careful control of stoichiometry is required. researchgate.net

A summary of common reagents is presented in the table below:

| Alkylation Method | Methylating Agent | Reducing Agent/Base | Typical Solvent |

| Reductive Amination | Formaldehyde | NaBH₄, NaBH₃CN, Na(OAc)₃BH | Methanol (B129727), Dichloromethane (B109758), THF |

| Direct Alkylation | Methyl Iodide, Dimethyl Sulfate | K₂CO₃, Triethylamine (B128534) | Acetonitrile (B52724), DMF |

| Eschweiler-Clarke | Formaldehyde, Formic Acid | Formic Acid | None or Water |

Yield Optimization Strategies

Optimizing the yield of the desired mono-methylated product, this compound, requires careful control over reaction parameters to suppress the formation of the tertiary amine (N,N-dimethyl-1-(pyrazin-2-yl)methanamine) and unreacted starting material.

Stoichiometry Control: In direct alkylation methods, using a slight excess of the primary amine (pyrazin-2-ylmethanamine) relative to the methylating agent can favor mono-alkylation. This ensures the methylating agent is consumed before significant amounts of the secondary amine can react further.

Choice of Base and Solvent: In direct alkylation, the choice of base is important. A non-nucleophilic, sterically hindered base can be advantageous. The solvent can also play a role; polar aprotic solvents like DMF or acetonitrile are common.

Controlled Addition: Slowly adding the methylating agent to the reaction mixture containing the amine and base can help maintain a low concentration of the alkylating agent, thereby reducing the likelihood of double alkylation.

Protecting Group Strategy: Although more complex, a protecting group strategy can ensure mono-alkylation. The primary amine can be protected, for example, as a carbamate (B1207046). N-alkylation of the protected amine followed by deprotection would yield the desired secondary amine.

For reductive amination, optimization often involves adjusting the pH, temperature, and choice of reducing agent. For instance, maintaining a slightly acidic pH can facilitate iminium ion formation without deactivating the amine nucleophile.

A comparative table for optimization strategies is provided below:

| Strategy | Reductive Amination | Direct Alkylation |

| Stoichiometry | Use of a slight excess of the amine can be beneficial. | Crucial to use an excess of the primary amine. |

| Reagent Choice | Na(OAc)₃BH is often preferred for its selectivity and milder conditions. | Less reactive alkylating agents might offer better control. |

| Temperature | Typically performed at or below room temperature. | Lower temperatures can help control the reaction rate. |

| Addition Method | Reagents are often mixed at the start. | Slow, controlled addition of the alkylating agent is key. |

By carefully selecting the synthetic route to the pyrazin-2-ylmethanamine precursor and meticulously controlling the conditions of the subsequent N-methylation step, a high yield of this compound can be achieved.

Exploration of Novel Synthetic Pathways for the Pyrazine Moiety

The synthesis of the pyrazine ring, the central chemical scaffold of this compound, is a focal point of extensive research. Scientists have explored numerous avenues to construct this heterocyclic system, with modern approaches emphasizing efficiency, selectivity, and sustainability.

Catalytic Approaches in Pyrazine Synthesis

The development of catalytic systems has revolutionized the synthesis of pyrazine derivatives. These methods offer significant advantages over traditional stoichiometric reactions, including milder reaction conditions, higher yields, and greater atom economy. A variety of metal-based catalysts have been successfully employed.

Historically, vapor-phase reactions using granular alumina (B75360) to react diamines with diols were common. tandfonline.comtandfonline.com Patented systems have included catalysts like copper-chromium, copper-zinc-chromium, and silver for producing simple pyrazines such as 2-methylpyrazine from ethylenediamine (B42938) and propylene (B89431) glycol. tandfonline.comtandfonline.com Copper-chromium catalysts have also been used for the condensation reaction of diamines and epoxides. tandfonline.comtandfonline.com

More contemporary research has introduced advanced catalytic systems. The dehydrogenation of piperazines to their corresponding pyrazines can be achieved in high yields using a palladium catalyst. tandfonline.comtandfonline.com Earth-abundant and less toxic metals are gaining prominence; for instance, manganese pincer complexes have been shown to effectively catalyze the dehydrogenative self-coupling of 2-amino alcohols to generate symmetrically substituted 2,5-dialkyl-pyrazines. nih.govacs.org This reaction is highly atom-economical, producing only hydrogen gas and water as byproducts. nih.govacs.org

Other notable catalytic methods include:

An iridium catalyst, [Cp*IrCl2]2, which facilitates the C-alkylation of methyl groups on pyrazine rings using alcohols. organic-chemistry.org

A palladium(II)-catalyzed cascade reaction of aminoacetonitriles with arylboronic acids to yield unsymmetrically 2,6-disubstituted pyrazines. organic-chemistry.org

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazine compounds to minimize environmental impact. A primary focus is the reduction or elimination of hazardous substances and the use of environmentally benign solvents and catalysts.

One significant advancement is the development of one-pot syntheses, which reduce the number of steps, minimize waste, and save time and resources. tandfonline.comingentaconnect.com For example, a direct condensation between a 1,2-diketo compound and a 1,2-diamine can be catalyzed by potassium tert-butoxide in aqueous methanol at room temperature, avoiding the need for expensive or toxic catalysts. tandfonline.comresearchgate.net This method is considered cost-effective and environmentally friendly. tandfonline.comresearchgate.net

The use of neat reaction conditions, where no solvent is used, represents another green approach. ingentaconnect.com Pyrazine derivatives have been successfully synthesized by mixing ethylenediamine with 1,2-diketones or α-hydroxy ketones at room temperature under these solvent-free conditions, resulting in moderate to excellent yields and a simple work-up. ingentaconnect.com

Furthermore, biocatalytic approaches are emerging as a powerful green alternative. Lipases, such as Lipozyme® TL IM from Thermomyces lanuginosus, have been used to catalyze the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and various amines. nih.gov These enzymatic processes operate under mild conditions and utilize renewable, biodegradable catalysts, significantly reducing the environmental footprint of the synthesis. nih.gov The dehydrogenative coupling reactions catalyzed by manganese complexes are also considered sustainable as they form hydrogen and water as the only byproducts. nih.govacs.org

Purification Techniques and Methodological Considerations

The isolation and purification of the target compound from reaction mixtures are critical steps to ensure its final purity and quality. For pyrazine derivatives like this compound, a combination of chromatographic and non-chromatographic techniques is often employed.

Chromatographic Separation Methods

Chromatography is a cornerstone technique for the purification of pyrazine compounds, allowing for the separation of the desired product from unreacted starting materials, byproducts, and other impurities.

Column chromatography using silica (B1680970) gel is a widely reported method. tandfonline.comtandfonline.comingentaconnect.com The choice of eluent (solvent system) is crucial for achieving effective separation. A mixture of petroleum ether and ethyl acetate (B1210297) is commonly used, with the proportions varied to control the polarity and optimize the separation. tandfonline.comtandfonline.com Another effective solvent system is a mixture of hexane (B92381) and ethyl acetate (e.g., 90/10 v/v), which not only purifies the pyrazines but can also separate them based on their degree of alkyl substitution. oup.comnih.gov

For separating pyrazines from more polar impurities like imidazoles, passing the organic extract through a silica column can effectively retain the undesirable compounds. oup.comnih.gov In some cases, reversed-phase chromatography using materials like C18-bonded silica is employed, particularly for isolating pyrazines from aqueous distillates. oup.comnih.gov This method is also useful for removing residual water from the purified product. oup.com

Table 1: Chromatographic Separation Methods for Pyrazine Derivatives

| Chromatographic Method | Stationary Phase | Eluent/Solvent System | Application | References |

| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate | General purification of pyrazine derivatives. | tandfonline.com, tandfonline.com |

| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (90:10) | Separation of pyrazines from imidazoles and segregation based on alkyl substitution. | oup.com, nih.gov |

| Column Chromatography | C18-Bonded Silica | Not specified | Isolation of pyrazines from aqueous distillates and removal of water. | oup.com, nih.gov |

| Gas Chromatography (GC) | Packed/Capillary Columns | Not specified | Analytical determination of hydrazine (B178648) derivatives, often after derivatization. | researchgate.net |

This table is interactive and can be sorted by column headers.

Recrystallization and Other Isolation Techniques

Following initial purification by chromatography, recrystallization is often used to achieve a high degree of purity for solid pyrazine derivatives. libretexts.org This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. libretexts.org Solvents reported for the recrystallization of pyrazine compounds include pyridine (B92270), ethyl acetate, and benzene. researchgate.netgoogle.com

In addition to chromatography and recrystallization, other isolation methods are also utilized:

Liquid-Liquid Extraction (LLE): This is a fundamental step to separate the product from the reaction mixture, especially when the reaction is performed in an aqueous medium. Solvents like hexane, methyl-t-butyl ether (MTBE), and ethyl acetate are used to extract pyrazines from aqueous solutions. oup.comnih.gov The choice of solvent can be strategic; for instance, using hexane can prevent the co-extraction of imidazole (B134444) impurities. oup.comnih.gov

Distillation: Simple or fractional distillation can be an effective method for purifying liquid pyrazines or separating them from non-volatile impurities. oup.comnih.gov Azeotropic distillation has also been described as a method to separate pyrazines from residual alkanolamines used as precursors. google.com

Vacuum Filtration: This technique is used to efficiently separate the purified crystals from the mother liquor after recrystallization. libretexts.org

The selection and sequence of these purification techniques are tailored to the specific properties of the target pyrazine derivative and the impurities present in the reaction mixture.

Chemical Reactivity and Advanced Derivatization Strategies of Methyl Pyrazin 2 Ylmethyl Amine

Reactivity of the Primary Amine Functionality

The primary amine group in methyl-pyrazin-2-ylmethyl-amine is a key site for a variety of chemical transformations, including alkylation, acylation, sulfonylation, and condensation reactions.

Alkylation Reactions (e.g., Boc Protection)

The primary amine can be readily alkylated. A particularly important reaction in this class is the protection of the amine group, often accomplished using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a tert-butyl carbamate (B1207046) (Boc-protected amine). organic-chemistry.orgmychemblog.com This protection is crucial in multi-step syntheses to prevent the amine from undergoing undesired reactions. mychemblog.com The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or 4-(dimethylamino)pyridine (DMAP), in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). mychemblog.com The Boc group is favored due to its stability under a wide range of reaction conditions and its straightforward removal under mild acidic conditions. organic-chemistry.orgwuxibiology.com

The use of alcoholic solvents has been shown to significantly accelerate the rate of Boc protection of amines, even without the need for a base. wuxibiology.com For instance, the reaction of p-toluidine (B81030) with Boc anhydride (B1165640) in methanol (B129727) is significantly faster than in chloroform. wuxibiology.com This catalytic effect is attributed to the alcohol stabilizing the transition state through hydrogen bonding. wuxibiology.com

| Reagent | Conditions | Product |

| Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., TEA, DMAP), Solvent (e.g., DCM, THF) | N-Boc-methyl-pyrazin-2-ylmethyl-amine |

Acylation and Sulfonylation Reactions

Primary amines, such as this compound, react with acyl chlorides or anhydrides to yield amides. mychemblog.com This acylation is a fundamental transformation in organic synthesis.

Similarly, sulfonylation of the primary amine with sulfonyl chlorides affords sulfonamides. libretexts.org This reaction is often used to introduce a sulfonyl group, which can alter the biological activity of the parent molecule. The Hinsberg test, a classic method for distinguishing between primary, secondary, and tertiary amines, relies on the reaction with a sulfonyl chloride. libretexts.org Primary amines form sulfonamides that are soluble in alkali due to the acidic proton on the nitrogen. libretexts.org The synthesis of sulfonamides can also be achieved directly from sulfonic acids or their salts under microwave irradiation, offering a high-yielding and functional group tolerant method. organic-chemistry.org

| Reagent Class | Example Reagent | Product Class |

| Acylating Agents | Acetyl chloride, Acetic anhydride | Amides |

| Sulfonylating Agents | Benzenesulfonyl chloride | Sulfonamides |

Condensation Reactions and Imine Formation

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orgacs.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.commasterorganicchemistry.com The formation of imines is a reversible process, and the equilibrium can be shifted towards the product by removing the water formed during the reaction, often by using a dehydrating agent like molecular sieves or a Dean-Stark apparatus. wikipedia.orgacs.orgnih.gov

Imines are valuable intermediates in organic synthesis and can be used to construct a variety of heterocyclic compounds. wikipedia.org For example, they can participate in cycloaddition reactions and are precursors to other amines through reduction. wikipedia.orgmasterorganicchemistry.com

Reactivity of the Pyrazine (B50134) Heterocycle

The pyrazine ring is an electron-deficient aromatic system, which dictates its reactivity towards electrophilic and nucleophilic substitution reactions. thieme-connect.deresearchgate.net

Electrophilic Aromatic Substitution Patterns

The pyrazine ring is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the two nitrogen atoms. thieme-connect.deresearchgate.net These nitrogen atoms withdraw electron density from the ring, making it less susceptible to attack by electrophiles. thieme-connect.de Direct nitration, halogenation, sulfonation, and Friedel-Crafts reactions are typically not feasible unless the ring is activated by electron-donating groups or through the formation of an N-oxide. thieme-connect.de When electrophilic substitution does occur, it is often directed to specific positions based on the stability of the resulting intermediate. stackexchange.com

Nucleophilic Aromatic Substitution Reactions

In contrast to its low reactivity towards electrophiles, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAᵣ). scribd.comwikipedia.org This is particularly true when a good leaving group, such as a halogen, is present on the ring. thieme-connect.de The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the ring to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group. wikipedia.org

The positions ortho and para to the nitrogen atoms are particularly activated for nucleophilic attack because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.com Halogenated pyrazines are valuable intermediates for introducing a variety of functional groups onto the pyrazine ring through nucleophilic displacement. thieme-connect.describd.com

Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic systems, including pyrazines. rsc.orgresearchgate.net These methods allow for the precise formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, enabling the synthesis of a wide array of derivatives from a common pyrazine core. For scaffolds like this compound, these reactions are typically performed on a halogenated pyrazine precursor before or after the introduction of the aminomethyl side chain.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds between aryl or heteroaryl halides and amines. wikipedia.orglibretexts.org It offers a broad substrate scope and functional group tolerance, making it superior to many classical methods. wikipedia.org In the context of the target scaffold, Buchwald-Hartwig amination can be envisioned in two primary ways: coupling a halo-pyrazine with methylamine (B109427) to install the side chain, or coupling the secondary amine of this compound itself with a different aryl or heteroaryl halide. The choice of palladium catalyst, typically a Pd(0) or Pd(II) source, and a bulky, electron-rich phosphine (B1218219) ligand is crucial for achieving high efficiency. nih.govorganic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is instrumental in introducing alkynyl moieties onto the pyrazine ring, which can serve as handles for further transformations or as integral parts of a final, biologically active molecule. youtube.com The reaction typically proceeds under mild, anaerobic conditions in the presence of an amine base. organic-chemistry.orgyoutube.com Copper-free variations have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.org

The table below summarizes typical conditions for these coupling reactions on pyrazine systems.

| Reaction Type | Substrate Example | Coupling Partner | Catalyst System (Pd Source / Ligand) | Co-catalyst / Base | Typical Conditions | Reference |

|---|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl/Heteroaryl Halide | Primary/Secondary Amine | Pd(OAc)₂, Pd₂(dba)₃ / Bulky Phosphine (e.g., XPhos, RuPhos) | Strong Base (e.g., NaOtBu, K₂CO₃) | Toluene, 80-110 °C | wikipedia.orglibretexts.orgorganic-chemistry.org |

| Sonogashira Coupling | Halopyrazine (I, Br) | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / PPh₃ | CuI / Amine Base (e.g., Et₃N, piperidine) | THF or DMF, RT to 65 °C | wikipedia.orglibretexts.orgyoutube.com |

| Copper-Free Sonogashira | Chloropyrazine | Terminal Alkyne | Pd(OAc)₂ / NHC Ligand | Amine Base (e.g., triethylamine) | Solvent (e.g., pyrrolidine), Reflux | libretexts.org |

| Suzuki Coupling | Chloropyrazine | Arylboronic Acid | Pd(OAc)₂ / dppf | K₂CO₃ | DMF, 80 °C | researchgate.net |

Formation of Complex Molecular Architectures

The inherent reactivity of the pyrazine ring and the nucleophilic aminomethyl group makes this compound an ideal starting point for constructing elaborate molecular structures with potential applications in pharmacology and materials science.

Cyclization Reactions Leading to Fused Pyrazine Systems

Intramolecular cyclization reactions provide a direct pathway to fused heterocyclic systems, which are common motifs in pharmacologically active compounds. researchgate.net

A key strategy for achieving such structures from a pyrazinylmethylamine backbone is the Pictet-Spengler reaction . wikipedia.orgmdpi.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed electrophilic ring closure. wikipedia.orgnrochemistry.com For a substrate like this compound, a reaction with an aldehyde would first form an iminium ion. Subsequent intramolecular attack by the electron-rich pyrazine ring would lead to the formation of a new, fused six-membered ring, resulting in a tetrahydroimidazo[1,5-a]pyrazine or a related system. The driving force for the reaction is the formation of the electrophilic iminium ion, which is capable of cyclizing onto the aromatic ring. wikipedia.org While the pyrazine ring is electron-deficient, appropriate substitution or reaction conditions can facilitate this transformation.

| Reaction Name | Starting Material Type | Reagent | Key Intermediate | Fused Product System | Reference |

|---|---|---|---|---|---|

| Pictet-Spengler Reaction | β-Arylethylamine derivative | Aldehyde or Ketone | Iminium Ion | Tetrahydro-β-carboline, Tetrahydroisoquinoline | wikipedia.orgmdpi.comresearchgate.net |

| Imidazopyrazine Synthesis | Pyrazin-2-ylmethanamine | α-Dicarbonyl compound (e.g., glyoxal) | Di-imine adduct | Imidazo[1,5-a]pyrazine | researchgate.net |

Synthesis of Prodrugs Incorporating this compound Scaffolds

Prodrug design is a critical strategy in medicinal chemistry to overcome undesirable pharmacokinetic properties of a parent drug, such as poor water solubility or limited membrane permeability. unisi.it The amine functionality in this compound is an excellent handle for prodrug development. nih.govnih.gov

The general approach involves converting the amine into a bioreversible moiety that is stable chemically but can be cleaved enzymatically in vivo to regenerate the active parent compound. nih.gov Common prodrug strategies for amines include the formation of N-Mannich bases, N-acyloxyalkyl derivatives, or N-phosphonooxymethyl prodrugs. nih.govnih.gov For instance, reacting the amine with a reagent like di-tert-butyl chloromethyl phosphate (B84403), followed by deprotection, would yield an N-phosphonooxymethyl prodrug. nih.gov This highly water-soluble prodrug is designed to undergo a two-step bio-reversion: an enzyme (e.g., alkaline phosphatase) first cleaves the phosphate group, generating an unstable N-hydroxymethyl intermediate that spontaneously decomposes to release the parent amine and formaldehyde (B43269). nih.gov

| Prodrug Approach | Chemical Modification of Amine | Key Advantage | Release Mechanism | Reference |

|---|---|---|---|---|

| N-Phosphonooxymethyl Prodrug | Forms a quaternary salt, then converted to a free phosphoric acid form | Improves aqueous solubility | 1. Enzymatic dephosphorylation 2. Spontaneous breakdown of N-hydroxymethyl intermediate | nih.gov |

| N-Acyloxyalkyl Carbamate | Forms a carbamate linked via an acyloxyalkyl spacer | Tunable cleavage rate | 1. Esterase-catalyzed hydrolysis of the acyl group 2. Spontaneous decomposition | nih.gov |

| N-Mannich Base | Condensation with an aldehyde and an amide-type compound | Can increase lipophilicity | Chemical hydrolysis, pH-dependent | nih.gov |

Generation of Polydentate Ligands for Coordination Chemistry

Pyrazine and its derivatives are well-established ligands in coordination chemistry, capable of forming mononuclear complexes, clusters, and extended coordination polymers. nih.govresearchgate.netnih.gov this compound is particularly interesting as it possesses two distinct nitrogen donor atoms: the N4 atom of the pyrazine ring and the nitrogen atom of the aminomethyl side chain.

This arrangement allows the molecule to function as a bidentate chelating ligand. researchgate.net Chelation involves the coordination of both nitrogen atoms to a single metal center, typically forming a stable five-membered ring. This bidentate coordination mode is highly favorable and leads to the formation of well-defined metal complexes with various transition metals such as Cu(II), Ni(II), Co(II), and Fe(III). nih.govnih.gov The resulting complexes can exhibit diverse geometries, including octahedral, square pyramidal, or tetrahedral, depending on the metal ion and the presence of other co-ligands. researchgate.netnih.gov The electronic and steric properties of the pyrazine scaffold can be modulated to fine-tune the chemical and physical properties of the resulting metal complexes, which have potential applications in catalysis, materials science, and as therapeutic agents. nih.gov

| Ligand Type | Coordination Sites | Denticity | Typical Metal Ions | Resulting Geometry Example | Reference |

|---|---|---|---|---|---|

| Pyrazinylmethylamine | Pyrazine-N, Amine-N | Bidentate (Chelating) | Cu(II), Cd(II), Zn(II) | Square pyramidal, Distorted tetrahedral | researchgate.net |

| Di(2-pyrazyl)amine | Pyrazine-N, Amine-N, Pyrazine-N | Tridentate or Bridging | Co(II), Ni(II), Cr(II) | 2-D Coordination Polymer, Extended Metal Atom Chains | nih.gov |

| Pyrazine Carboxamide | Pyrazine-N, Amide-O | Bidentate (Chelating) | Mn(II), Fe(III), Co(II), Ni(II) | Octahedral, Square pyramidal | nih.govmdpi.com |

Computational Chemistry and Molecular Modeling Studies of Methyl Pyrazin 2 Ylmethyl Amine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. These properties govern the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For Methyl-pyrazin-2-ylmethyl-amine, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be used to determine its optimized three-dimensional geometry, vibrational frequencies, and electronic properties. nih.gov DFT has been successfully applied to study various nitrogen-containing heterocyclic compounds, providing reliable predictions of molecular geometries and electronic features. mdpi.comnih.govmostwiedzy.pl

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity. Theoretical studies on similar aromatic nitrogen heterocycles like pyrazine (B50134) and pyridine (B92270) have used DFT to calculate these frontier molecular orbitals and predict their electronic behavior. core.ac.uk

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Note: These values are illustrative and represent typical results from a DFT/B3LYP calculation.

| Property | Value | Unit |

|---|---|---|

| Total Energy | -435.67 | Hartree |

| HOMO Energy | -6.21 | eV |

| LUMO Energy | -0.98 | eV |

| HOMO-LUMO Gap (ΔE) | 5.23 | eV |

| Dipole Moment | 2.15 | Debye |

From the foundational energies calculated by DFT, a suite of global reactivity descriptors can be derived to quantify a molecule's chemical behavior. nih.gov These descriptors, rooted in conceptual DFT, provide a framework for predicting how a molecule will interact in a chemical reaction. ijopaar.com This analysis is crucial for understanding the potential roles of molecules like this compound as either electrophiles or nucleophiles. mdpi.com

Key reactivity descriptors include:

Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2): A measure of resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Chemical Potential (μ = -(I + A) / 2): Represents the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω = μ² / 2η): A measure of a molecule's ability to accept electrons. acs.org

Analysis of these descriptors for this compound would help in predicting its reactivity hot spots, for instance, identifying the nitrogen atoms in the pyrazine ring as likely sites for electrophilic attack or hydrogen bonding. core.ac.ukijopaar.com

Table 2: Hypothetical Global Reactivity Descriptors for this compound Note: These values are illustrative and derived from the hypothetical DFT data in Table 1.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.21 |

| Electron Affinity (A) | 0.98 |

| Chemical Hardness (η) | 2.615 |

| Chemical Potential (μ) | -3.595 |

| Electrophilicity Index (ω) | 2.47 |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms and molecules over time. nih.gov This technique is invaluable for exploring the conformational landscape of flexible molecules like this compound and for studying the stability of its interactions with biological targets, such as proteins. rsc.orgmdpi.com

An MD simulation would typically involve placing the ligand (this compound) and its target protein in a simulated aqueous environment and solving Newton's equations of motion for every atom in the system. nih.gov The resulting trajectory provides detailed information on:

Conformational Stability: Identifying the most stable conformations of the molecule in solution or when bound to a protein.

Binding Stability: Assessing the stability of the ligand-protein complex by monitoring metrics like the root-mean-square deviation (RMSD) over the simulation time. aalto.fi

Interaction Dynamics: Observing the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, which stabilize the complex. researchgate.netsemanticscholar.org

For this compound, MD simulations could validate a docked pose and reveal the dynamic role of water molecules in mediating ligand-protein interactions, providing a more realistic and accurate model of the binding event.

In Silico Approaches for Biological Activity Prediction

Before undertaking costly synthesis and biological testing, in silico methods can predict the pharmacokinetic properties and potential biological activities of a compound. These predictions are often based on the molecule's structure and physicochemical properties.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery. researchgate.net For this compound, various computational models can estimate properties such as:

Drug-Likeness: Compliance with rules like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. japsonline.com

Pharmacokinetic Properties: Predictions of human oral absorption, blood-brain barrier penetration, and interaction with metabolic enzymes (e.g., Cytochrome P450).

Bioactivity Scores: Computational platforms can screen the molecule against models for various biological targets to predict its likelihood of being active as a GPCR ligand, kinase inhibitor, ion channel modulator, or enzyme inhibitor. Studies on other pyrazine derivatives have utilized these tools to prioritize compounds for further investigation. doaj.orgnih.gov

Table 3: Illustrative In Silico ADMET and Bioactivity Predictions for this compound Note: These values are hypothetical predictions from cheminformatics software.

| Property | Predicted Value/Score | Interpretation |

|---|---|---|

| Molecular Weight | 137.18 | Compliant with Lipinski's Rule (<500) |

| LogP | 0.45 | Compliant with Lipinski's Rule (<5) |

| H-Bond Donors | 1 | Compliant with Lipinski's Rule (<5) |

| H-Bond Acceptors | 3 | Compliant with Lipinski's Rule (<10) |

| Kinase Inhibitor Score | 0.35 | Potential activity |

| GPCR Ligand Score | -0.10 | Likely inactive |

| Enzyme Inhibitor Score | 0.20 | Potential activity |

Molecular Docking Studies in Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. ajchem-a.com This method is central to structure-based drug design, helping to rationalize ligand binding modes and prioritize candidates for synthesis. bibliomed.org

For this compound, docking studies would involve placing the molecule into the binding site of a specific protein target. Given that many pyrazine-based molecules are known to be kinase inhibitors, a relevant target could be the ATP-binding site of a protein kinase like PIM-1 kinase. japsonline.combibliomed.orgtandfonline.com

The docking algorithm samples numerous possible conformations and orientations of the ligand within the binding site, scoring them based on a function that estimates the binding affinity. The resulting top-ranked pose provides a hypothesis of the binding mode.

A systematic analysis of protein-ligand complexes in the Protein Data Bank (PDB) reveals that pyrazine moieties frequently participate in specific, crucial interactions. researchgate.netnih.govacs.org The nitrogen atoms of the pyrazine ring are potent hydrogen bond acceptors, often interacting with backbone amides or side chains of amino acid residues like lysine or glutamic acid in a kinase hinge region. ajchem-a.combibliomed.org The aromatic pyrazine ring can also engage in hydrophobic and π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or histidine. researchgate.netnih.gov A docking study of this compound would aim to identify these key interactions, providing a structural basis for its potential biological activity.

Table 4: Hypothetical Ligand-Protein Interactions for this compound Docked into a Kinase Active Site Note: This table illustrates a plausible binding mode based on known pyrazine kinase inhibitors.

| Ligand Moiety | Protein Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Pyrazine Nitrogen (N1) | Valine 123 (Backbone NH) | Hydrogen Bond | 2.9 |

| Pyrazine Nitrogen (N4) | Glutamic Acid 171 (Side Chain OH) | Hydrogen Bond | 3.1 |

| Pyrazine Ring | Phenylalanine 180 | π-π Stacking | 3.8 |

| Methyl Group (on amine) | Leucine 65, Isoleucine 130 | Hydrophobic Interaction | N/A |

Binding Affinity Predictions

Computational chemistry and molecular modeling serve as powerful tools in predicting the binding affinity of ligands to their biological targets. For derivatives of this compound, a variety of in silico methods, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, have been employed to forecast their interaction strength and guide the development of new therapeutic agents. These computational approaches are crucial for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov

Detailed research into various pyrazine derivatives has provided significant insights into their binding mechanisms with several biological targets. Molecular docking studies, for instance, predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, often expressed as a binding energy or a docking score.

One notable study focused on 3-(pyrazin-2-yl)-1H-indazole derivatives as potential inhibitors of PIM-1 kinase, a target in cancer therapy. Molecular docking results suggested that key amino acid residues, including Glu171, Glu121, Lys67, Asp128, Asp131, and Asp186, are significant for the ligand-receptor interactions. The binding of these pyrazine derivatives within the catalytic pocket of PIM-1K was found to be comparable to their corresponding crystal structures.

Another area of extensive computational study involves pyrazine-linked 2-aminobenzamides as inhibitors for Class I histone deacetylases (HDACs), which are also important cancer targets. nih.gov For these derivatives, a combination of molecular docking, molecular dynamics simulations, and binding free energy calculations were performed to predict their selectivity and affinity for HDAC1, HDAC2, and HDAC3 isoforms. nih.gov A significant correlation was established between the computationally predicted binding free energy values and the experimentally determined in vitro inhibitory activities, validating the predictive power of the computational models. nih.gov

The predictive accuracy of these computational models is often validated through robust statistical methods. QSAR models, for example, are evaluated using parameters like the coefficient of determination (R²), cross-validated correlation coefficient (Q²), and F-value. For a series of pyrazoline derivatives, a QSAR model was developed with high statistical significance (R² = 0.79, Q²cv = 0.64, R²test = 0.95), demonstrating its predictive capability for inhibitory activity against carbonic anhydrase.

The following tables summarize the binding affinity predictions and related data for several classes of pyrazine derivatives based on computational and experimental studies.

Table 1: Predicted Binding Affinities and Docking Scores of Pyrazine Derivatives

| Compound Class | Target Protein | Computational Method | Predicted Binding Affinity / Score | Key Interacting Residues |

|---|---|---|---|---|

| 3-(Pyrazin-2-yl)-1H-indazole derivatives | PIM-1 Kinase | Molecular Docking (Glide) | - | Glu171, Glu121, Lys67, Asp128 |

| Pyrazine linked 2-aminobenzamides | HDAC1, HDAC2, HDAC3 | MM-GB/SA | Significant correlation with in vitro activity nih.gov | - |

| Piperazin-1-ylpyridazine derivatives | dCTPase | Molecular Docking (Glide) | Glide Gscore: -4.649 (for Compound P21) | - |

| Pyrazoline derivatives | EGFR Tyrosine Kinase | Molecular Docking (GOLD) | PLP Fitness Score: 81.11 to 90.52 | - |

Table 2: Experimental Inhibitory Activity of Various Pyrazine Derivatives

| Compound ID / Class | Target | Activity Metric | Value |

|---|---|---|---|

| Cinnamic acid–pyrazine derivative 1 | RdRp | IC₅₀ | 58 μM |

| Cinnamic acid–pyrazine derivative 2 | HCV NS5B RdRp | IC₅₀ | 0.69 μM |

| Cinnamic acid–pyrazine derivative 3 | HCV NS5B RdRp | IC₅₀ | 1.2 μM |

| Chalcone–pyrazine derivative 46 | MCF-7 cell line | IC₅₀ | 9.1 μM |

| Chalcone–pyrazine derivative 47 | PC12 cell line | IC₅₀ | 16.4 μM |

| Chalcone–pyrazine derivative 48 | BEL-7402 cell line | IC₅₀ | 10.74 μM |

| Pyrazine-containing derivative 114 | 5-HT1A receptor | Kᵢ | 25 nM |

These computational predictions are invaluable for understanding the structure-activity relationships of pyrazine derivatives. For instance, studies have revealed that the presence of electron-withdrawing groups on the pyrazine ring can lead to a decrease in PIM-1K inhibitory activity. Similarly, the specific substitution patterns on the pyrazine core dictate the binding mode and affinity for different isoforms of HDACs. nih.gov By leveraging these predictive models, researchers can rationally design novel derivatives of this compound with enhanced binding affinity and selectivity for their intended biological targets.

This compound as a Core Building Block for Bioactive Molecules

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its ability to participate in various non-covalent interactions with biological targets. mdpi.comnih.gov this compound, with its reactive amine group, provides a key attachment point for further molecular elaboration, allowing chemists to systematically modify the compound to optimize its pharmacological properties. This strategic positioning of the methyl and aminomethyl groups on the pyrazine core influences the molecule's steric and electronic properties, which are crucial for its interaction with specific enzyme binding sites.

The pyrazine moiety itself is often employed as a bioisostere for other aromatic rings like benzene or pyridine, offering advantages in terms of metabolic stability and solubility. mdpi.com The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, a critical interaction for the binding of inhibitors to the hinge region of many kinases. nih.gov The inherent chemical stability of the pyrazine ring, coupled with the synthetic tractability of the aminomethyl side chain, makes this compound an attractive starting material for the construction of diverse compound libraries aimed at identifying novel bioactive molecules.

Rational Design and Synthesis of Pyrazine-Containing Therapeutic Agents

The principles of rational drug design are heavily reliant on understanding the structure-activity relationships (SAR) of a chemical series. The this compound scaffold has been instrumental in the development of several classes of enzyme inhibitors, where systematic modifications have led to compounds with high potency and selectivity.

SHP2 Protein Inhibitors

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a critical signaling node and a well-validated cancer target. mdpi.comnih.gov The development of allosteric inhibitors that lock the enzyme in an inactive conformation has been a major focus of research. Pyrazine-based compounds have shown significant promise in this area.

In the design of novel SHP2 inhibitors, the pyrazine core of molecules derived from structures like this compound serves as a central scaffold. For instance, researchers have optimized known inhibitors by introducing novel linkers and substituents to the pyrazine ring, leading to compounds with enhanced cytotoxic effects on various cancer cell lines. mdpi.com One study detailed the synthesis of pyrazine-based small molecules that demonstrated interactions with the allosteric binding site of SHP2. mdpi.com Another research effort led to the discovery of a highly potent and selective pyrazine N-oxide derivative as an allosteric SHP2 inhibitor. nih.gov

| Compound ID | Modification on Pyrazine Core | Target | IC50 (μM) | Cell Line |

| SHP099 | 6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl) | SHP2 | 0.071 | - |

| Compound C5 | Pyrazine N-oxide derivative | SHP2 (WT) | 0.023 | KYSE-520, MV-411 |

| Compound 4b | 1H-pyrazolo[3,4-b]pyrazine derivative | SHP2 | 0.0032 | NCI-H358 |

NADPH Oxidase Isoform 4 Inhibitors

Nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) oxidase 4 (NOX4) is an enzyme implicated in various pathologies, including cardiovascular and fibrotic diseases, due to its role in producing reactive oxygen species (ROS). The development of selective NOX4 inhibitors is a key therapeutic strategy. While direct evidence of this compound in NOX4 inhibitor synthesis is not extensively documented, the pyrazine scaffold is present in known NOX inhibitors. For example, GKT136901 and GKT137831 are pyrazolopyridine dione derivatives that show potent inhibition of NOX1, NOX4, and NOX5. nih.gov The structure-activity relationship studies of such compounds can guide the future design of more selective inhibitors, potentially incorporating the this compound framework.

The ideal NADPH oxidase inhibitor would exhibit high specificity for a particular isoform and not have off-target effects like ROS scavenging. nih.gov

T-Cell Kinase Inhibitors

T-cell kinases play a crucial role in the immune response, and their inhibition is a therapeutic approach for autoimmune diseases and certain cancers. Several pyrazine-based kinase inhibitors have been developed and have progressed into clinical trials. nih.gov For instance, Acalabrutinib, an imidazo[1,5-a]pyrazine analog, is a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. nih.gov While not a direct derivative of this compound, its structure highlights the utility of the pyrazine core in targeting kinases. The aminopyridine group and the imadazopyrazine motif of Acalabrutinib are key for its interaction with the BTK active site. nih.gov

Dual Kinase Inhibitors (e.g., c-Met/VEGFR-2)

Simultaneously inhibiting multiple signaling pathways is an effective strategy to overcome drug resistance in cancer. The receptor tyrosine kinases c-Met and VEGFR-2 are both critical for tumor growth and angiogenesis, making them attractive targets for dual inhibitors. frontiersin.orgnih.gov Pyrazine-containing compounds have been successfully designed as dual c-Met/VEGFR-2 inhibitors.

In one study, a series of novel mdpi.comnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their inhibitory activities. frontiersin.orgnih.gov The most promising compound from this series exhibited excellent antiproliferative activities against several cancer cell lines and demonstrated potent inhibition of both c-Met and VEGFR-2 kinases. frontiersin.orgnih.gov The design strategy involved using a pyrazine-containing core as the scaffold to which other pharmacophoric elements were attached. frontiersin.orgnih.gov

| Compound ID | Scaffold | c-Met IC50 (nM) | VEGFR-2 IC50 (µM) | Antiproliferative Activity (IC50, µM) |

| Compound 17l | mdpi.comnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine | 26.00 | 2.6 | A549: 0.98, MCF-7: 1.05, Hela: 1.28 |

Investigation of Biological Activities of Pyrazine Derivatives

Beyond their application as specific enzyme inhibitors, derivatives of pyrazine, including those conceptually related to this compound, exhibit a wide spectrum of biological activities. These include anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant effects. mdpi.comnih.gov The diverse pharmacological profile of pyrazine derivatives underscores the value of this heterocyclic system in drug discovery.

Research has shown that modifying natural products with a pyrazine moiety can lead to derivatives with enhanced pharmacodynamic activity and reduced toxicity compared to the parent compounds. mdpi.com For example, the introduction of a pyrazine ring into other molecular frameworks has been shown to improve water solubility and anticancer activity. nih.gov The continued exploration of pyrazine derivatives will likely uncover new therapeutic applications for this versatile class of compounds.

Antimicrobial Properties (Antibacterial, Antifungal, Antimycobacterial)

Pyrazine derivatives are noted for their wide-ranging antimicrobial capabilities. nih.govresearchgate.net Studies have demonstrated the effectiveness of various substituted pyrazines against a spectrum of microbial pathogens. For example, certain derivatives of pyrazine-2-carboxylic acid have exhibited significant antimicrobial activity against organisms such as E. coli, P. aeruginosa, B. subtilis, S. aureus, and C. albicans. rjpbcs.com Specifically, the compound (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone was identified as having notable antimicrobial properties. rjpbcs.com The proposed mechanism for some pyrazines involves the disruption of the bacterial cell envelope and DNA. researchgate.net

In one study, a series of N'-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-2-(pyrazin-2-yloxy)acetohydrazides and related thiazolidinones were synthesized. These compounds showed significant in vitro activity against both Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis H(37)Rv, underscoring the importance of the pyrazine moiety for antimicrobial action.

Table 1: Antimicrobial Activity of Selected Pyrazine Derivatives

| Compound ID | Target Organism(s) | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|---|

| P4 | C. albicans | 3.125 |

| P3, P4, P7, P9 | E. coli | 50 |

| P6, P7, P9, P10 | P. aeruginosa | 25 |

| 11, 12, 40 | M. tuberculosis H(37)Rv, Gram-positive & Gram-negative bacteria | Reported as potent |

Anticancer and Antitumor Activities

The pyrazine framework is integral to many compounds investigated for their potential in cancer therapy. rjpbcs.com For instance, derivatives of 2-phenazinamine have been synthesized and assessed for their anticancer effects on a variety of human cancer cell lines, including K562 (chronic myelogenous leukemia), HepG2 (hepatocellular carcinoma), MGC803 (gastric carcinoma), HCT116 (colorectal carcinoma), and MCF7 (breast adenocarcinoma). nih.gov Certain compounds in this class displayed substantial anticancer activity, with one derivative showing efficacy comparable to the established chemotherapy drug cisplatin against K562 and HepG2 cell lines, while exhibiting minimal toxicity towards non-cancerous cells. nih.gov

Additionally, novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines such as H-460, HT-29, HepG2, and SGC-7901. Many of these compounds demonstrated moderate to excellent activity, with one particularly potent compound identified as a promising candidate for further development. nih.gov

Table 2: Anticancer Activity of Selected Pyrazine-Related Compounds

| Compound ID | Cell Line | IC50 in µM |

|---|---|---|

| 4 | K562, HepG2 | Potent, comparable to cisplatin |

| 9p | HT-29 | 0.015 |

| 9p | H-460 | 0.031 |

| 9p | HepG2 | 0.53 |

| 9p | SGC-7901 | 0.58 |

Antiviral Applications

The development of pyrazine-based compounds as antiviral agents has been a subject of recent research, including for infections like SARS-CoV-2. nih.gov A series of pyrazine conjugates have been synthesized, with some showing promising antiviral activity. nih.gov These findings are supported by computational methods such as QSAR and molecular modeling, which help to rationalize the observed biological effects. nih.gov

Structure-Activity Relationship (SAR) Studies of Pyrazine Scaffolds

Elucidation of Key Pharmacophoric Features

Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry, as it clarifies how a molecule's chemical structure correlates with its biological activity. For pyrazine derivatives, SAR studies have been instrumental in identifying the essential structural features, or pharmacophores, required for their therapeutic actions. For example, in a study of pyrazole-based inhibitors, it was found that a 3,5-diphenylpyrazole structure was a key pharmacophore for high inhibitory activity, and modifications at these positions could modulate both potency and selectivity. semanticscholar.org

Optimization Strategies for Potency and Selectivity

The refinement of lead compounds to improve their efficacy and specificity is a cornerstone of drug development. For pyrazine derivatives, this involves systematically altering the substituents on the pyrazine ring to achieve better interaction with their biological targets. In the development of antimicrobial agents, strategies such as modifying the charge and hydrophobicity of the molecule have been shown to optimize activity and selectivity. nih.gov For instance, in the optimization of antimicrobial peptides, a methodical approach of amino acid substitution has led to more potent and less toxic compounds. mdpi.com Similarly, the screening of libraries of synthesized oxazolidinone derivatives containing a pyrazine moiety helps to identify the most active compounds, which can then be further refined. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl-pyrazin-2-ylmethyl-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : this compound can be synthesized via reductive amination or condensation reactions. For example, analogous compounds like bis(2-picolyl)amine are synthesized by condensing pyridine-2-carbaldehyde with 2-aminomethylpyridine, followed by reduction (e.g., using NaBH₄) . Key optimizations include controlling stoichiometry, reaction temperature (typically 60-80°C), and inert atmospheres to prevent oxidation. Purification via flash chromatography or Biotage® columns is critical to remove byproducts, though challenges like residual impurities may persist .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral features confirm its structure?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks corresponding to pyrazine protons (δ 8.2–9.0 ppm) and methylene/methyl groups (δ 2.5–3.5 ppm) confirm connectivity .

- Mass Spectrometry (ESI-MS) : A molecular ion peak matching the molecular weight (e.g., ~109 g/mol for 5-Methylpyrazin-2-amine) validates the compound .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 55.02%, H: 6.47%, N: 38.51% for C₅H₇N₃) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid skin/eye contact due to irritation risks .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can QSAR modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models using software like MOE 2006.08 can correlate electronic (e.g., Hammett constants), steric (e.g., molar refractivity), and lipophilic (LogP) parameters with bioactivity. For pyrazine analogs, LogP values >2.0 and electron-withdrawing substituents often enhance antimicrobial or anticancer activity . Validation requires training datasets from analogs (e.g., thiazole-pyrazine hybrids ) and statistical metrics (r² >0.8, cross-validated q² >0.5) .

Q. What strategies validate this compound as a ligand in transition metal catalysis?

- Methodological Answer :

- Coordination Studies : React with metal salts (e.g., CuCl₂, FeCl₃) in ethanol/water. Monitor UV-Vis shifts (e.g., d-d transitions) or conduct cyclic voltammetry to confirm metal-ligand binding .

- Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare turnover numbers (TON) and frequencies (TOF) with established ligands like 2,2'-bipyridine .

- X-ray Crystallography : Resolve crystal structures of metal complexes using SHELX software to confirm coordination geometry .

Q. How can structural modifications of this compound enhance its enzyme inhibitory activity?

- Methodological Answer :

- Rational Design : Introduce trifluoromethyl groups (as in DPP-IV inhibitors ) or heterocyclic extensions (e.g., triazolo rings ) to improve binding affinity.

- Enzyme Assays : Test inhibition against targets like dipeptidyl peptidase IV (DPP-IV) using fluorogenic substrates (e.g., Gly-Pro-AMC). IC₅₀ values <100 nM indicate high potency .

- Selectivity Profiling : Screen against related enzymes (e.g., prolyl oligopeptidase) to assess specificity .

Data Contradictions and Resolution

- Synthesis Byproducts : reports persistent byproducts in amine synthesis. Resolution includes optimizing reaction time, using excess reducing agents, or alternative purification (e.g., preparative HPLC) .

- Biological Activity Variability : Discrepancies in antimicrobial data may arise from assay conditions (e.g., bacterial strain variability). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。